
Thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester is an organic compound with the molecular formula C10H11NS It is a derivative of thiocyanic acid, where the hydrogen atom is replaced by a 1-methyl-1-phenyl-1,2-ethanediyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester typically involves the reaction of thiocyanic acid with 1-methyl-1-phenyl-1,2-ethanediyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent oxidation of the thiocyanic acid.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to a thiol group.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or ethanol can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Corresponding amines or alcohol derivatives.
Aplicaciones Científicas De Investigación
Thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester involves its interaction with various molecular targets. The thiocyanate group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Thiocyanic acid, phenylmethyl ester: Similar structure but with a phenylmethyl group instead of a 1-methyl-1-phenyl-1,2-ethanediyl group.
Thiocyanic acid, benzyl ester: Contains a benzyl group instead of a 1-methyl-1-phenyl-1,2-ethanediyl group.
Uniqueness
Thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other thiocyanate esters. This uniqueness makes it valuable in specialized applications where specific reactivity is required.
Propiedades
Número CAS |
60212-11-5 |
|---|---|
Fórmula molecular |
C11H10N2S2 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
(2-phenyl-1-thiocyanatopropan-2-yl) thiocyanate |
InChI |
InChI=1S/C11H10N2S2/c1-11(15-9-13,7-14-8-12)10-5-3-2-4-6-10/h2-6H,7H2,1H3 |
Clave InChI |
OIHTZJIJJISPJL-UHFFFAOYSA-N |
SMILES canónico |
CC(CSC#N)(C1=CC=CC=C1)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


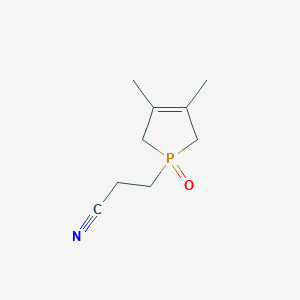

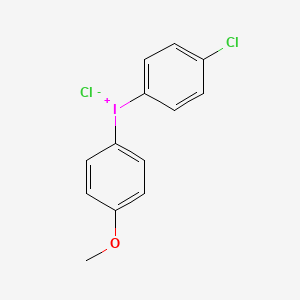
![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)

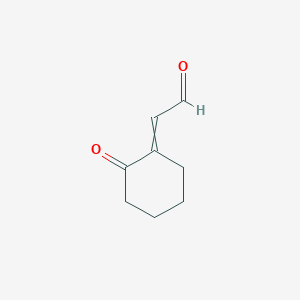
![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)
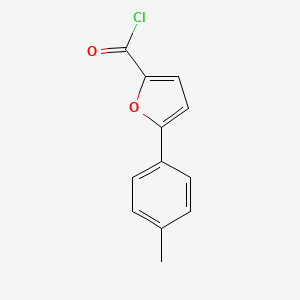
![1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine](/img/structure/B14597227.png)
![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)
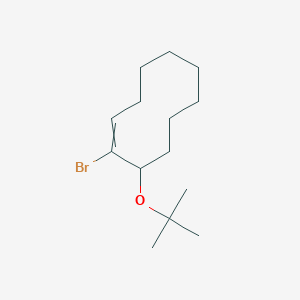
![1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14597242.png)

![(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14597249.png)
